Fumonisin FP2
Description
Properties
CAS No. |
182063-59-8 |
|---|---|
Molecular Formula |
C39H62NO15+ |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO15/c1-5-6-13-25(3)37(55-36(49)21-28(39(52)53)19-34(46)47)32(54-35(48)20-27(38(50)51)18-33(44)45)17-24(2)12-9-7-8-10-14-29(41)22-31(43)26(4)40-16-11-15-30(42)23-40/h11,15-16,23-29,31-32,37,41,43H,5-10,12-14,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |
InChI Key |
UJUDXXXTXOWVKA-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
fumonisin FP(2) fumonisin FP2 |
Origin of Product |
United States |
Occurrence, Distribution, and Chemical Forms of Fumonisin Fp2 and Analogues in Research Contexts
Global Prevalence and Geographical Distribution Patterns
Fumonisins, a family of mycotoxins produced primarily by Fusarium species, are found in agricultural products worldwide. nih.gov The global distribution of these toxins is influenced by factors such as climate and the prevalence of maize cultivation. nih.gov High levels of fumonisin contamination have been reported in various regions across the globe, including Africa (South Africa, Morocco, Cameroon, Ghana, Nigeria, Zambia, Kenya), the Americas (USA, Canada, Brazil, Argentina), Asia (India, China, Thailand, Philippines), and Europe (Italy, Portugal). nih.gov The prevalence of fumonisins is particularly notable in tropical and subtropical regions, where environmental conditions are favorable for fungal growth and mycotoxin production. nih.gov
While much of the research has focused on the more abundant fumonisin B (FB) analogues like FB1, FB2, and FB3, the Fumonisin P (FP) series, including FP2, represents a distinct class of these mycotoxins. nih.govoup.com The FP analogues are characterized by a 3-hydroxypyridinium (B1257355) (3-HP) moiety at the C-2 position of the eicosane (B133393) backbone, distinguishing them from the FB analogues which have a primary amine group at this position. oup.com Research on FP analogues has been less extensive compared to the FB series. oup.comresearchgate.net
Matrix-Specific Occurrence of Fumonisin FP2 and Total Fumonisins
The occurrence of fumonisins, including FP2 and its related compounds, is highly dependent on the agricultural commodity.
Maize and Maize-Based Products as Primary Research Foci
Maize and its derivatives are the most significant sources of fumonisin contamination and have been the primary focus of research. nih.govmdpi.com Studies have consistently shown that maize and maize-based products account for a substantial portion of dietary fumonisin exposure. mpi.govt.nz The high susceptibility of maize to contamination by Fusarium species, the primary producers of fumonisins, contributes to its status as a major research focus. nih.govmdpi.com
Fumonisin contamination is a global issue in maize, with reports from various countries indicating significant levels. nih.govnih.gov For instance, a study in Brazil found that FB1 and FB2 were detected in 82% and 51% of corn-based food products, respectively. nih.gov In the United States, FB1 was found in all tested corn grit samples and the majority of corn meal samples. nih.gov Similarly, studies in Nigeria have confirmed the co-occurrence of aflatoxins and fumonisins in maize. capes.gov.brnih.gov In Taiwan, fumonisin contamination was found to be higher in the eastern region. animbiosci.org
The level of processing of maize products can also influence fumonisin concentrations. Minimally processed foods like maize-meal and polenta have been found to contain higher levels of fumonisins. mpi.govt.nz
Table 1: Occurrence of Fumonisins in Maize and Maize-Based Products from Various Studies
| Region/Country | Product | Fumonisin(s) Detected | Prevalence/Concentration | Reference(s) |
| Brazil | Corn-based food products | FB1, FB2 | 82% (FB1), 51% (FB2) | nih.gov |
| United States | Corn grits | FB1 | 100% | nih.gov |
| United States | Corn meal | FB1 | 15 of 16 samples | nih.gov |
| United States | Canned/frozen sweet corn | FB1 | 35 of 97 samples | nih.gov |
| New Zealand | Maize-based foods | Fumonisins (FB1, FB2, FB3) | 51 of 80 samples | mpi.govt.nz |
| Nigeria | Maize | Fumonisins (B1, B2, B3) | Mean: 228 µg/kg | capes.gov.br |
| Taiwan | Corn and corn-based feeds | FB1, FB2 | Higher in eastern region | animbiosci.org |
This table is interactive and can be sorted by clicking on the column headers.
Occurrence in Other Agricultural Commodities (e.g., Sorghum, Millet, Oilseeds)
While maize is the primary commodity of concern, fumonisins have also been detected in other agricultural products, although generally at lower levels. nih.govnih.gov Research has investigated the presence of fumonisins in sorghum, millet, and rice. nih.govmdpi.com
In a study conducted in Nigeria, fumonisin contamination was found in sorghum and pearl millet, but at lower mean levels compared to maize. capes.gov.brresearchgate.net The predominant Fusarium species found in sorghum and millet were not the primary fumonisin producers, in contrast to what was observed in maize. capes.gov.br A study in Côte d'Ivoire on stored sorghum and millet also detected fumonisins, with 45% of samples being contaminated. researchgate.net
Rice has also been a matrix for fumonisin research, particularly in laboratory settings for culturing Fusarium verticillioides to study the production of various fumonisin analogues, including FP compounds. oup.comoup.comnih.gov
Research on "Masked" and Hydrolytic Derivatives of Fumonisins
The study of fumonisins is complicated by the existence of "masked" or "hidden" forms, which are derivatives that may not be detected by conventional analytical methods. mdpi.comnih.gov These can include conjugated forms and hydrolytic derivatives.
Formation and Detection Challenges of Conjugated Forms
Masked mycotoxins can be formed when the parent toxin is altered within a plant's metabolic processes or during food processing. mdpi.comcore.ac.uk These conjugated forms can be bound to macromolecules like proteins and carbohydrates, making them difficult to extract and detect using standard analytical techniques. mdpi.comnih.gov
The presence of these bound fumonisins can lead to an underestimation of the total fumonisin content in a sample. mdpi.comresearchgate.net Alkaline hydrolysis is a method often used to release these bound forms, allowing for their quantification. mdpi.comnih.gov Research has shown that the total fumonisin content can be significantly higher after hydrolysis, indicating the presence of a substantial amount of masked fumonisins. mdpi.comnih.gov For example, in retail corn flakes, the fumonisin content was found to be, on average, 2.6 times higher after hydrolysis. nih.gov
The formation of these conjugates is not limited to thermally processed foods; they have also been found in raw maize kernels. mdpi.com The detection of these masked forms is a significant challenge for food safety, as they can potentially be hydrolyzed back to their toxic parent forms during digestion. mdpi.comnih.govresearchgate.net
Investigating the Significance of Hydrolyzed Fumonisins
Hydrolyzed fumonisins (HFBs) are formed by the removal of the tricarballylic acid groups from the fumonisin backbone. oup.commdpi.com This hydrolysis can occur during food processing, such as the alkaline cooking of maize (nixtamalization) to produce tortillas, and also through metabolic processes in animals. oup.commdpi.com
Hydrolyzed fumonisin B1 (HFB1) has been found in nixtamalized foods and can sometimes constitute a high percentage of the total fumonisin analogues present. oup.com While research suggests that hydrolyzed fumonisins are generally less toxic than their parent compounds, their presence is still a subject of investigation due to their potential to be metabolized into other compounds in vivo. oup.comnih.gov Studies have shown that both fumonisin B1 (FB1) and HFB1 can impact gut health and liver homeostasis in animal models. acs.org The development of analytical methods to detect and quantify both parent fumonisins and their hydrolyzed metabolites is crucial for a comprehensive risk assessment. mdpi.com
Advanced Analytical Methodologies for Fumonisin Fp2 Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for the separation of Fumonisin FP2 from complex sample matrices and other fumonisin analogues. uaem.mx These techniques provide the necessary resolution for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used method for fumonisin analysis. mdpi.comnih.gov Since fumonisins, including FP2, lack a natural chromophore or fluorophore, a derivatization step is essential for fluorescence detection. nih.govresearchgate.net This process involves reacting the fumonisin molecule with a fluorescent reagent to create a highly fluorescent derivative that can be easily detected.
Common derivatizing agents include o-phthaldialdehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA). uaem.mxresearchgate.net The OPA reagent, in the presence of a thiol such as 2-mercaptoethanol, reacts with the primary amine group of the fumonisin, yielding a fluorescent isoindole derivative. pickeringlabs.com This pre-column or post-column derivatization significantly enhances the sensitivity of the method. pickeringlabs.comnih.gov While fluorescence detection is noted to be approximately 20 times more sensitive than UV detection for OPA derivatives, UV detection can be an alternative when fumonisin concentrations are high. nih.gov
Method optimization is crucial for reproducible results, as the stability of the fluorescent derivative can be influenced by factors like the time between derivatization and injection, the polarity of the mobile phase, and the concentration of the derivatizing reagent.
Table 1: Comparison of Derivatization Reagents for HPLC-FLD Analysis of Fumonisins
| Derivatization Reagent | Advantages | Disadvantages | Common Detector |
| o-phthaldialdehyde (OPA) | Widely used, good sensitivity, readily available. uaem.mxpickeringlabs.com | Derivative can be unstable. | Fluorescence, UV. nih.gov |
| naphthalene-2,3-dicarboxaldehyde (NDA) | Can offer lower detection limits than OPA. uaem.mx | Requires potassium cyanide for derivatization, posing a health risk. uaem.mx | Fluorescence. researchgate.net |
| 9-fluorenylmethylchloroformate (FMOC-Cl) | Forms stable derivatives. uaem.mx | May require different reaction conditions. | Fluorescence. uaem.mx |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for mycotoxin analysis. chromatographyonline.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity. sigmaaldrich.com
The benefits of UHPLC are particularly evident in multi-mycotoxin methods, where the efficient separation of numerous compounds is required in a single run. sigmaaldrich.commdpi.com For fumonisin analysis, UHPLC can significantly reduce carryover effects, which can be a problem with conventional systems. This often eliminates the need for metal chelators in the mobile phase or extensive washing cycles, thereby improving analytical throughput. The enhanced separation efficiency of UHPLC is crucial for resolving structurally similar fumonisin analogues, ensuring more accurate quantification. researchgate.netd-nb.info
Mass Spectrometric Approaches for Identification and Quantification
Mass spectrometry (MS) has become an indispensable tool for the analysis of Fumonisin FP2, offering high specificity and sensitivity, often without the need for derivatization. uaem.mxnih.gov
High-Resolution Mass Spectrometry (HRMS) and Orbitrap MS
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with UHPLC, offers significant advantages for the analysis of Fumonisin FP2. chromatographyonline.commdpi.com HRMS instruments, such as those based on Orbitrap technology, provide highly accurate mass measurements (typically with mass errors of less than 5 ppm), which greatly increases confidence in compound identification. chromatographyonline.comscienceopen.commdpi.com
The high mass accuracy allows for the determination of the elemental composition of an unknown compound and its fragments, which is invaluable for structural elucidation and identifying novel or modified mycotoxins. chromatographyonline.commdpi.comresearchgate.net For instance, LC-Orbitrap MS has been used to characterize the fragmentation patterns of fumonisins and to identify new analogues like the Fumonisin A-series. scienceopen.commdpi.com While LC-MS/MS is a robust quantitative tool, UHPLC-HRMS provides superior qualitative information and comparable quantitative performance. chromatographyonline.com
Table 2: Performance Characteristics of Mass Spectrometric Techniques for Fumonisin Analysis
| Technique | Key Advantages | Primary Application |
| LC-MS/MS | High sensitivity and specificity, no derivatization needed, robust quantification. uaem.mxmdpi.comnih.gov | Targeted quantitative analysis of known fumonisins. mdpi.comnih.gov |
| UHPLC-HRMS (Orbitrap) | Extremely high mass accuracy, excellent for structural elucidation, identification of unknown compounds, high-throughput. chromatographyonline.commdpi.comscienceopen.com | Non-targeted screening, identification of novel fumonisins, confirmation of identity. chromatographyonline.comresearchgate.net |
Immunological Assays in Fumonisin Research
Immunological assays, based on the specific binding between an antibody and an antigen, are widely used for the rapid screening of fumonisins. nih.govresearchgate.net These methods are valued for their simplicity and adaptability. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunological technique used for the quantitative or semi-quantitative determination of fumonisins. rapidtest.comr-biopharm.comromerlabs.com In a competitive ELISA format, a known amount of enzyme-labeled fumonisin competes with the fumonisins present in the sample for a limited number of specific antibody binding sites, which are typically coated on a microtiter plate. r-biopharm.comsigmaaldrich.com The amount of bound enzyme is inversely proportional to the concentration of fumonisin in the sample. sigmaaldrich.com
While ELISA kits are commercially available for the detection of the major fumonisins (B1, B2, and B3), the development of antibodies with specific reactivity to Fumonisin FP2 is a key area of research. rapidtest.comromerlabs.comsigmaaldrich.comhygiena.com Monoclonal and polyclonal antibodies have been generated against fumonisins for use in these assays. creative-diagnostics.comthermofisher.comscbt.comscbt.comqedbio.com However, a significant challenge with immunological methods is potential cross-reactivity, where the antibody may bind to other structurally related fumonisins, which can lead to an overestimation of the target analyte's concentration. nih.govresearchgate.net Therefore, positive results from immunological screening are often confirmed using a chromatographic method like LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application
Enzyme-Linked Immunosorbent Assay (ELISA) represents a widely used immunological approach for the detection of fumonisins due to its simplicity and adaptability. mdpi.comnih.gov The development of ELISA for fumonisins, including FP2, involves the production of specific antibodies that can bind to the target mycotoxin.
A direct competitive ELISA method has been developed for the quantitative determination of Fumonisin B1 (FB1) in cereals. nih.gov This assay utilizes monoclonal antibodies with high cross-reactivity to other fumonisins, such as FB2 and FB3, suggesting the potential for developing similar assays for FP2. nih.gov The principle of competitive ELISA involves the competition between the fumonisin in the sample and a fumonisin-enzyme conjugate for a limited number of antibody binding sites coated on a microtiter plate. a-matrix.ng The color intensity developed is inversely proportional to the concentration of the fumonisin in the sample. a-matrix.ng
Research has focused on optimizing extraction solvents and minimizing matrix effects to improve the accuracy and sensitivity of ELISA tests. For instance, a 50% acetonitrile-based solvent has been effectively used for extracting fumonisins from cereals without the need for extensive cleanup steps. nih.gov The performance of these assays is characterized by parameters such as the measuring range, detection limit, and recovery rates. For one FB1 ELISA, the measuring range was 10-500 ng/g with a detection limit of 7.6 ng/g, and toxin recovery from cereals ranged from 61% to 84%. nih.gov
The development of highly sensitive monoclonal antibodies is crucial for the specificity and accuracy of ELISA kits. doi.org These antibodies can be engineered to specifically recognize the chemical structure of target fumonisins.
Table 1: Performance Characteristics of a Developed Fumonisin B1 ELISA
| Parameter | Value |
|---|---|
| Measuring Range | 10-500 ng/g |
| Detection Limit | 7.6 ng/g |
| Toxin Recovery (from cereals) | 61 - 84% |
| Within-assay Coefficient of Variation | <10% |
Data sourced from a study on a direct competitive ELISA for FB1 in cereals. nih.gov
Lateral Flow Immunoassays for Rapid Screening
Lateral flow immunoassays (LFIAs) have emerged as cost-effective, user-friendly, and rapid screening tools suitable for on-site analysis of fumonisins. nih.gov These tests provide a qualitative or semi-quantitative result within minutes, making them ideal for initial screening of large numbers of samples. ringbio.com
The principle of a competitive LFIA for fumonisins involves the use of antibodies, often polyclonal IgY antibodies, conjugated to colored nanoparticles (e.g., gold nanoparticles). nih.govnih.gov When a sample extract is applied to the test strip, if fumonisins are present, they will bind to the antibody-nanoparticle conjugate. This complex then flows along a nitrocellulose membrane. A test line on the membrane is coated with a fumonisin-protein conjugate. If the sample is contaminated, the antibody-nanoparticle conjugates will be saturated with fumonisins from the sample and will not bind to the test line, resulting in a weak or absent test line. A control line is also included to ensure the test is working correctly.
The performance of LFIAs is influenced by several factors, including the type of nitrocellulose membrane, the dilution factor of the sample extract, the amount of detection conjugate, and the incubation time. nih.gov Optimization of these parameters is critical for achieving the desired sensitivity and specificity. For example, a developed LFIA for Fumonisin B1 and B2 in maize had a limit of detection of 4000 µg/kg and showed no cross-reactivity with other common mycotoxins like deoxynivalenol, ochratoxin A, aflatoxin B1, and zearalenone. nih.govnih.gov The results from these rapid tests have shown good agreement with those obtained from more sophisticated methods like high-performance liquid chromatography (HPLC). nih.govnih.gov
Recent advancements have focused on using novel signal reporters, such as fluorescent microbeads with aggregation-induced emission characteristics, to enhance the sensitivity of LFIAs. mdpi.com This approach has led to the development of ultrasensitive LFIAs with significantly lower detection limits. mdpi.com
Table 2: Example of an Optimized Lateral Flow Immunoassay for Fumonisins
| Parameter | Optimal Condition/Value |
|---|---|
| Nitrocellulose Membrane | UniSart® CN140 |
| Immobilized Conjugate | FB1-BSA at 1 µg/cm |
| Sample Dilution Factor | 1:10 |
| Gold Nanoparticle Conjugate | 436 ng |
| Incubation Time | 30 minutes |
Data based on the development of an IgY-based LFIA for fumonisins in maize. nih.gov
Methodological Advancements and Overcoming Analytical Challenges
The accurate analysis of Fumonisin FP2 is often complicated by the complexity of the sample matrix and the potential for cross-reactivity with other fumonisin analogues. This section explores the strategies being developed to address these challenges.
Strategies for Sample Preparation and Derivatization
Effective sample preparation is a critical first step in the analytical workflow for Fumonisin FP2 to extract the mycotoxin from the sample matrix and remove interfering substances. Fumonisins are polar compounds, soluble in polar solvents like water, methanol, ethanol, and acetonitrile. mdpi.comjfda-online.com Common extraction methods utilize mixtures of these solvents, such as methanol-water or acetonitrile-water. researchgate.netfamic.go.jp
For complex matrices like animal feed, a liquid-solid extraction followed by a cleanup step using immunoaffinity solid-phase extraction (SPE) chromatography is often employed. nih.gov Immunoaffinity columns contain antibodies that specifically bind to fumonisins, allowing for their selective isolation from the sample extract. jfda-online.comresearchgate.net Other SPE sorbents, such as strong anionic exchange (MAX) cartridges, have also been used for the purification of fumonisins, particularly after alkaline hydrolysis to determine total fumonisin content. mdpi.com
Due to their lack of a strong chromophore, fumonisins require derivatization to be detected by fluorescence-based methods like HPLC with fluorescence detection (HPLC-FLD). mdpi.comjfda-online.com A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a thiol. However, research has explored alternative reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov Pre-column derivatization with FMOC-Cl has been shown to be an effective method for the quantitation of Fumonisin B1 and B2, offering stable derivatives and eliminating the need for matrix-matched calibrants. nih.gov
Table 3: Recovery Rates of Fumonisins using FMOC-Cl Derivatization
| Fumonisin | Fortification Level (μg/g) | Recovery Rate (%) |
|---|---|---|
| FB1 | 0.1 - 30.0 | 75.1 - 109 |
Data from a study on FMOC derivatization for fumonisin analysis in cornmeal. nih.gov
Addressing Matrix Effects and Cross-Reactivity
Matrix effects, which are the interferences from other components in the sample matrix, can significantly impact the accuracy of analytical methods, particularly for immunoassays and mass spectrometry-based techniques. mdpi.com These effects can cause either suppression or enhancement of the analytical signal, leading to underestimation or overestimation of the mycotoxin concentration.
Strategies to mitigate matrix effects include:
Dilution of the sample extract: This simple approach can reduce the concentration of interfering compounds. nih.gov
Use of matrix-matched calibrants: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for matrix effects. nih.gov
Effective cleanup procedures: As discussed previously, techniques like immunoaffinity column cleanup are highly effective at removing matrix components. jfda-online.comresearchgate.net
Cross-reactivity is a significant challenge in immunoassay-based methods, where antibodies may bind to structurally similar compounds, leading to inaccurate results. mdpi.com For fumonisins, antibodies developed against one analogue (e.g., FB1) may show varying degrees of cross-reactivity with other analogues like FP2. nih.gov
To address cross-reactivity, researchers are focused on:
Developing highly specific monoclonal antibodies: These antibodies are designed to recognize unique epitopes on the target mycotoxin, minimizing binding to other related compounds.
Characterizing the cross-reactivity profile of antibodies: It is essential to determine the cross-reactivity of an antibody with a wide range of fumonisin analogues to understand the potential for interference. nih.gov
Utilizing confirmatory analytical methods: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to confirm the identity and quantity of specific fumonisin analogues, overcoming the limitations of immunoassays. mdpi.com
Development of Reference Materials and Interlaboratory Studies
The availability of high-quality reference materials is fundamental for the validation of analytical methods and for ensuring the accuracy and comparability of results between different laboratories. nih.govusda.gov Mycotoxin reference materials (MRMs) are typically naturally contaminated materials with a well-characterized concentration of the target mycotoxin. usda.govneogen.com
The process of creating a reference material involves:
Sourcing or producing contaminated material: This can be naturally contaminated grain or material produced through fungal inoculation under controlled laboratory conditions. usda.gov
Homogenization and characterization: The material is thoroughly mixed to ensure homogeneity, and the concentration of the mycotoxin is determined using a validated reference method, often by multiple laboratories. usda.gov
Certification: A certificate of analysis is issued, providing information on the mycotoxin concentration and its uncertainty. usda.gov
Interlaboratory studies, also known as proficiency testing, are crucial for assessing the performance of analytical methods and the proficiency of laboratories. nih.gov In these studies, a set of samples with known or consensus concentrations of the analyte are sent to multiple laboratories for analysis. The results are then statistically evaluated to determine the accuracy and precision of the methods used by the participating laboratories.
These studies have highlighted the applicability of various analytical methods for regulated mycotoxins and are expanding to include emerging mycotoxins like the fumonisin P-series. nih.gov They provide valuable data on the performance of methods across a range of concentrations and in complex matrices, helping to identify and address analytical challenges. nih.gov
Mechanisms of Cellular and Molecular Interaction of Fumonisin Fp2 and Analogues
Disruption of Sphingolipid Metabolism as a Core Mechanism
The primary mechanism of action for fumonisins is the disruption of sphingolipid biosynthesis and metabolism. mdpi.comnih.gov This interference leads to a cascade of cellular events with significant consequences for cell function and viability. nih.gov
Fumonisins are potent and competitive inhibitors of the enzyme ceramide synthase (CerS). frontiersin.orgresearchgate.netresearchgate.net This enzyme is critical for the acylation of sphingoid bases, a key step in the formation of ceramides (B1148491) and subsequently, complex sphingolipids. researchgate.netsemanticscholar.org The structural resemblance of the fumonisin backbone to sphingoid bases allows them to bind to the active site of CerS, thereby blocking its normal function. frontiersin.orgresearchgate.netresearchgate.net While fumonisin B1 (FB1) is the most studied in this regard, the fundamental inhibitory mechanism is shared among fumonisin analogues, including FP2. researchgate.netnih.gov The inhibition appears to be competitive with respect to both sphinganine (B43673) and fatty acyl-CoAs. researchgate.netnih.gov Interestingly, the aminopentol (B8107646) backbone of fumonisins can also be acylated by CerS, and the resulting N-acyl-aminopentol derivative is an even more potent inhibitor of the enzyme. nih.govask-force.org
A direct consequence of CerS inhibition by fumonisins is the accumulation of its substrates, the sphingoid bases sphinganine (Sa) and, to a lesser extent, sphingosine (B13886) (So). nih.govnih.govnih.gov This leads to a significant elevation in the intracellular concentrations of these molecules. nih.gov The differential accumulation results in an altered sphinganine-to-sphingosine (Sa/So) ratio, which is considered a reliable biomarker for fumonisin exposure. mdpi.comnih.govmdpi.com Studies have shown a dose-dependent increase in both Sa and So in tissues and serum of animals exposed to fumonisin-contaminated feed. nih.govnih.gov The elevation of these free sphingoid bases is a primary contributor to the cytotoxic effects observed with fumonisin exposure. nih.govask-force.org
The blockage of CerS activity by fumonisins not only leads to the buildup of precursors but also causes a depletion of downstream complex sphingolipids. ask-force.orgnih.gov These complex sphingolipids are essential components of cell membranes and are involved in various cellular functions, including cell-cell recognition and signaling. nih.govnih.gov The reduction in the synthesis of new sphingolipids can significantly impact membrane integrity and the function of membrane-associated proteins. nih.govwho.int The extent of depletion can depend on factors such as cell growth rate and the turnover rate of sphingolipids within the specific cell type. ask-force.org
Accumulation of Sphinganine (Sa) and Sphingosine (So) and Altered Sa/So Ratios
Modulation of Intracellular Signaling Pathways and Cellular Processes
The disruption of sphingolipid metabolism by fumonisins has far-reaching consequences, extending to the modulation of various intracellular signaling pathways and fundamental cellular processes. nih.govresearchgate.netnih.gov
The altered levels of bioactive sphingolipids, such as the accumulation of sphinganine and the depletion of ceramides, profoundly impact cell fate. nih.govnih.gov Sphingoid bases themselves can be growth inhibitory and pro-apoptotic. nih.gov Fumonisins have been shown to induce apoptosis, or programmed cell death, in various cell types. nih.govresearchgate.netnih.gov This can be triggered by the accumulation of sphinganine and the subsequent activation of stress-related signaling pathways. researchgate.net
Conversely, fumonisins can sometimes inhibit apoptosis and stimulate cell growth. nih.gov This paradoxical effect may be attributed to the elevation of sphinganine-1-phosphate, a metabolite of sphinganine known to promote cell survival and proliferation. nih.govresearchgate.net The balance between pro-apoptotic signals (increased sphinganine) and anti-apoptotic signals (increased sphinganine-1-phosphate and decreased ceramide) likely determines the ultimate cellular response. nih.gov This delicate balance, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate in the presence of fumonisins. researchgate.net
Interactive Table: Effects of Fumonisins on Cellular Processes
| Cellular Process | Effect of Fumonisin Exposure | Key Mediators |
| Cell Growth | Can be inhibited or stimulated | Sphinganine, Sphinganine-1-Phosphate |
| Apoptosis | Can be induced or inhibited | Sphinganine, Ceramide, Sphinganine-1-Phosphate |
| Differentiation | Can be altered | Disrupted sphingolipid metabolism |
Fumonisin exposure has been linked to the induction of oxidative stress in cells. nih.govbionte.com This is characterized by an increase in reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. mdpi.com The accumulation of sphingoid bases may contribute to this oxidative stress. researchgate.net In response to this stress, cells may activate antioxidant defense mechanisms. nih.gov However, prolonged or high levels of fumonisin exposure can overwhelm these defenses, leading to cellular damage. h5mag.com Studies have shown that fumonisin B1 can induce oxidative stress, leading to the release of calcium from the endoplasmic reticulum and the activation of stress-activated protein kinase (JNK) signaling pathways, which can further contribute to apoptosis. nih.govresearchgate.net
Interactive Table: Research Findings on Fumonisin-Induced Oxidative Stress
| Study Focus | Key Findings |
| ROS Production | Fumonisin B1 induces a dose-dependent increase in ROS in various cell lines. mdpi.com |
| Antioxidant Response | Fumonisin exposure can lead to the activation of antioxidant response pathways, such as the Nrf2 pathway. nih.gov |
| Mitochondrial Stress | Fumonisin B2 has been shown to induce mitochondrial stress and mitophagy in human kidney cells. nih.gov |
Interactions with Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK)
Research primarily focused on Fumonisin B1 (FB1) has shown that fumonisins can modulate the activity of Protein Kinase C (PKC). FB1 has been observed to induce the translocation of PKC from the cytosol to the membrane, which is a key step in its activation. researchgate.netnih.gov This activation can occur through a direct interaction with the diacylglycerol binding site of PKC. who.intiarc.fr The activation of PKC can, in turn, influence downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov For instance, FB1 can activate the JNK signaling pathway, a component of the MAPK family, through its effects on PKC. nih.gov This activation of MAPK pathways can subsequently play a role in cellular processes such as apoptosis. nih.gov While these mechanisms have been detailed for FB1, the structural similarity of FP2 suggests it may interact with PKC and MAPK pathways in a comparable manner, although specific studies on FP2 are limited.
Comparative Research on the Cellular Effects of Fumonisin Analogues (e.g., FP2 vs. B-series)
Comparative studies on fumonisin analogues reveal differences in their biological activity, which are attributed to variations in their chemical structures.
The potency of fumonisin analogues can vary significantly. For instance, Fumonisin B1 (FB1), Fumonisin B2 (FB2), and Fumonisin B3 (FB3) are among the most toxic and abundant naturally occurring fumonisins. nih.govnih.gov FB2, which lacks a hydroxyl group at the C-10 position compared to FB1, has demonstrated significant toxicity. unl.edumdpi.com In some mammalian cell lines, FB2 has been found to be the most active compound. iastate.edu The primary amino group and the tricarballylic acid groups are considered essential for the biological activity of fumonisins. ecronicon.net Acetylation of the primary amino group, as seen in the Fumonisin A (FA) series, significantly reduces cytotoxicity and the ability to inhibit ceramide synthase. ecronicon.netnih.gov
The table below illustrates the relative toxicity of different fumonisin analogues in various cell lines.
| Cell Line | FB1 | FB2 | FB3 | AAL-toxin | AP1 | AP2 |
| NIH3T3 (Mouse Fibroblasts) | No significant cytotoxicity at 70 µM | No significant cytotoxicity at 70 µM | No significant cytotoxicity at 70 µM | - | Moderate toxicity | Moderate toxicity |
| Various Mammalian Cell Lines | Less toxic than FB2 | Most active compound | - | ~5-fold less toxic than FB1 | Moderate toxicity | Moderate toxicity |
Data compiled from studies on mammalian cell cultures. iastate.edu
In a study on a mouse model of imiquimod-induced psoriasis, oral administration of FB2 significantly exacerbated psoriatic symptoms, while FB1 had no such effect at the same concentration. mdpi.com This highlights the differential in vivo effects of closely related fumonisin analogues.
Hydrolysis of the tricarballylic acid side chains from fumonisins results in hydrolyzed fumonisin analogues, such as hydrolyzed fumonisin B1 (HFB1). This structural modification significantly reduces their biological activity. Studies have shown that the hydrolysis of these side chains can lead to a 60-70% decrease in the inhibition of ceramide synthase. ecronicon.net While HFB1 is a less potent inhibitor of ceramide synthase compared to FB1, it can act as a substrate for the enzyme in rat liver microsomes. nih.gov
In cultured human proximal tubule cells, FB1 was shown to induce apoptosis, whereas HFB1 did not show any significant activation of caspase-3, chromatin condensation, or DNA fragmentation, even though both compounds led to increased sphinganine levels. nih.gov This suggests that the inhibition of ceramide synthase alone is not the sole determinant for the induction of apoptosis by fumonisins. nih.gov
| Compound | Apoptosis Induction in Human Proximal Tubule Cells |
| Fumonisin B1 (FB1) | Yes |
| Hydrolyzed Fumonisin B1 (HFB1) | No |
Based on studies investigating caspase-3 activation, chromatin condensation, and DNA fragmentation. nih.gov
Differential Potency and Specificity of Analogues in Cellular Models
Immunomodulatory Research in Animal Models
Fumonisins have been shown to exert immunomodulatory effects in various animal models. These effects can manifest as immunosuppression or an altered immune response. In calves fed diets containing high levels of fumonisins, a significant impairment of lymphocyte blastogenesis was observed. nih.gov In poultry, fumonisins have been linked to reduced thymus weight, decreased macrophage numbers, and a diminished lymphocyte response to infections. mycotoxinsite.com
A study in a mouse model of psoriasis demonstrated that oral exposure to a low concentration of FB2, but not FB1, significantly exacerbated the inflammatory response, including increased immune cell infiltration in the dermis and elevated production of proinflammatory cytokines. mdpi.com This indicates that specific fumonisin analogues can have distinct and potent effects on the immune system, potentially exacerbating inflammatory conditions.
Research on Degradation and Biotransformation of Fumonisin Fp2 and Analogues
Microbial Degradation Pathways and Mechanisms
Biological detoxification methods are considered a promising and environmentally friendly alternative to physical and chemical strategies for mycotoxin removal. researchgate.netnih.gov These methods leverage the metabolic capabilities of microorganisms to degrade fumonisins into less toxic or non-toxic compounds, offering advantages such as high efficiency and specificity without producing harmful residues or compromising the nutritional quality of the food. nih.govmdpi.com
Several microorganisms have been identified for their ability to transform fumonisins. The detoxification process often involves two key enzymatic steps: hydrolysis of the tricarballylic acid (TCA) side chains, followed by deamination of the primary amino group. frontiersin.orgresearchgate.net
Key microorganisms capable of degrading fumonisins include:
Exophiala spinifera (ATCC 74269): This black yeast is capable of transforming Fumonisin B₁ (FB₁). frontiersin.org Its degradation mechanism primarily involves decarboxylation through inducible extracellular esterase enzymes. frontiersin.org
Rhinocladiella atrovirens (ATCC 74270): Another black yeast that can also transform FB₁. frontiersin.org
Sphingopyxis sp. MTA144 (formerly Sphingomonas sp.): This bacterium is a significant source of fumonisin-detoxifying enzymes. researchgate.netperiodikos.com.br It accomplishes degradation through de-esterification via carboxylesterases and subsequent deamination of the hydrolyzed product (HFB₁) by aminotransferases. frontiersin.orgperiodikos.com.br
Bacterium ATCC 55552: This microorganism also utilizes a two-step process of de-esterification and deamination to break down fumonisins. frontiersin.org
Other Microorganisms: Lactic acid bacteria, yeasts, and various species of Bacillus and Klebsiella have also shown potential in inhibiting fumonisin-producing fungi and degrading the toxins themselves. nih.gov
The primary pathway for microbial degradation begins with the cleavage of the ester bonds at carbons 14 and 15 by a carboxylesterase, which removes the two tricarballylic acid groups to form hydrolyzed fumonisin (e.g., HFB₁ from FB₁). mdpi.comfrontiersin.org This initial step significantly reduces the toxicity of the compound. researchgate.net The second step involves an aminotransferase or amino oxidase that acts on the hydrolyzed intermediate, removing the amino group to yield a final, less harmful product like 2-keto-HFB₁. mdpi.comfrontiersin.org
Table 1: Fumonisin-Degrading Microorganisms and Their Mechanisms
| Microorganism | Strain | Degradation Mechanism | Key Enzymes Involved |
|---|---|---|---|
| Exophiala spinifera | ATCC 74269 | Decarboxylation | Extracellular esterases, Amino oxidases |
| Rhinocladiella atrovirens | ATCC 74270 | Transformation of FB₁ | Not specified |
| Sphingopyxis sp. | MTA144 | De-esterification followed by deamination | Carboxylesterases, Aminotransferases |
| Bacterium | ATCC 55552 | De-esterification followed by deamination | Carboxylesterases, Aminotransferases |
Enzymatic treatment represents a highly specific and efficient method for detoxifying fumonisins. nih.gov Research has focused on isolating and characterizing enzymes responsible for fumonisin degradation, leading to the development of commercial products.
FUMzyme® (FumD): This is a well-studied fumonisin esterase (EC 3.1.1.87) derived from Sphingopyxis sp. MTA144. researchgate.netuwc.ac.zanih.gov FUMzyme® effectively detoxifies fumonisin B analogues by hydrolyzing the ester linkages and removing the tricarballylic acid side chains. uwc.ac.zanih.gov This conversion of FB₁ to its hydrolyzed form, HFB₁, is considered an irreversible detoxification. dsm-firmenich.com Studies have demonstrated its efficacy in various applications, including during the conditioning stage of maize dry milling and in liquid applications for animal feed. uwc.ac.zadsm-firmenich.com Research shows that FUMzyme® can significantly reduce fumonisin levels, with an approximate 1:1 molar conversion of FB₁ to HFB₁. nih.govmdpi.com
FumDSB: Another carboxylesterase identified from a Sphingomonadales bacterium, FumDSB, also degrades FB₁ into HFB₁. periodikos.com.brmdpi.com Comparative studies in piglets have evaluated its efficacy against FUMzyme®. mdpi.com
Aminotransferases: Following the initial hydrolysis by carboxylesterases, aminotransferases play a crucial role in the complete detoxification pathway by deaminating the HFB₁ intermediate. frontiersin.orgperiodikos.com.br
Fusion Enzyme (FUMDI): To streamline the two-step degradation process, a recombinant fusion enzyme named FUMDI was created. researchgate.netnih.gov This enzyme was constructed by genetically linking the carboxylesterase gene (fumD) and the aminotransferase gene (fumI). researchgate.netnih.gov Expressed in Pichia pastoris, FUMDI can completely degrade FB₁, Fumonisin B₂ (FB₂), and Fumonisin B₃ (FB₃) into the final, non-toxic product, 2-keto-HFB₁, within 24 hours. nih.gov
Table 2: Key Enzymes in Fumonisin Detoxification
| Enzyme | Type | Source Organism | Action | Product(s) |
|---|---|---|---|---|
| FUMzyme® (FumD) | Carboxylesterase | Sphingopyxis sp. MTA144 | Hydrolyzes TCA side chains | Hydrolyzed Fumonisins (e.g., HFB₁) |
| FumDSB | Carboxylesterase | Sphingomonadales bacterium | Hydrolyzes TCA side chains | Hydrolyzed Fumonisins (e.g., HFB₁) |
| Aminotransferase | Aminotransferase | Sphingopyxis sp. MTA144 | Deaminates HFB₁ | 2-keto-HFB₁ |
| FUMDI | Fusion Enzyme | Genetically engineered | Hydrolyzes TCA side chains and deaminates | 2-keto-HFB₁ |
Genetic engineering has been instrumental in improving the efficiency and applicability of biological detoxification methods. researchgate.netmdpi.com By manipulating microbial genes, researchers can enhance the production of detoxifying enzymes and create novel biocatalysts.
One of the most successful examples is the development of a genetically modified Komagataella pastoris (also known as Pichia pastoris) yeast strain to produce FUMzyme®. mdpi.comperiodikos.com.br This system allows for the large-scale, secretory expression of the enzyme, making commercial production feasible for use as a feed additive. nih.govperiodikos.com.br
Another significant advancement is the creation of the FUMDI fusion enzyme. researchgate.netnih.gov This was achieved by linking the fumD (carboxylesterase) and fumI (aminotransferase) genes using overlapping polymerase chain reaction (PCR). researchgate.net The resulting fusion protein performs both steps of the degradation process consecutively, offering a more efficient detoxification in a single biocatalytic step. nih.gov
Furthermore, research into genetically modified Bt maize, which expresses proteins from Bacillus thuringiensis, shows potential for reducing the insect damage that often precedes fungal infection, thereby indirectly lowering fumonisin contamination. frontiersin.org
Enzymatic Detoxification Studies (e.g., FUMzyme, Novel Enzymes)
Investigating the Fate of Fumonisins During Agricultural and Food Processing
Fumonisins are known to be relatively stable compounds, but their concentrations and chemical forms can be altered during various food processing techniques. normecfoodcare.comnih.govmdpi.com Understanding these changes is critical for accurately assessing exposure and managing risks.
Fumonisins are generally heat-stable, especially at temperatures used in conventional cooking methods like boiling. normecfoodcare.commdpi.com However, significant degradation can occur at higher temperatures, particularly above 150-175°C. nih.govmdpi.comresearchgate.net
Thermal Treatments: Processes like baking and canning, where temperatures typically remain below 175°C, result in little to no loss of fumonisins. nih.govresearchgate.net In contrast, high-temperature processes such as extrusion cooking, roasting, and frying can lead to substantial reductions. normecfoodcare.comnih.govnih.gov For example, extrusion at temperatures of 160°C or higher, especially in the presence of glucose, can reduce Fumonisin B₁ levels by 75-94%. normecfoodcare.commdpi.comnih.gov Frying tortilla chips at 190°C for 15 minutes resulted in a 67% reduction. normecfoodcare.com
Alkaline Treatments: Alkaline processing, such as the nixtamalization of corn (alkaline cooking and steeping), leads to the hydrolysis of the tricarballylic acid side chains from the fumonisin backbone. nih.govingentaconnect.com This chemical modification results in the formation of hydrolyzed fumonisins (e.g., HFB₁). ingentaconnect.comnih.gov Similarly, steeping sorghum grains in a sodium hydroxide (B78521) (NaOH) solution can reduce fumonisin concentrations to below detectable levels. nih.gov The stability of fumonisins is also pH-dependent, with studies showing they are least stable at pH 4, followed by pH 10, and most stable at a neutral pH of 7. normecfoodcare.com
Table 3: Effect of Processing on Fumonisin Reduction
| Processing Method | Temperature | Conditions | Fumonisin Reduction | Reference |
|---|---|---|---|---|
| Boiling | 100°C | Boiled in water for 30 min | No significant loss | normecfoodcare.com |
| Corn Flake Processing | 70-170°C | Extrusion step (2-5 min) and toasting | ~60-70% (total process) | normecfoodcare.com |
| Frying (Tortilla Chips) | 190°C | 15 minutes | 67% | normecfoodcare.com |
| Extrusion Cooking | >160°C | With 10% added glucose | 75-85% | normecfoodcare.comnih.gov |
| Extrusion Cooking | >175°C | - | >90% | nih.gov |
| Baking/Canning | <175°C | - | Little to no loss | nih.govresearchgate.net |
| Nixtamalization | - | Alkaline cooking (e.g., with lime) | Hydrolysis to HFB₁, not degradation | nih.govingentaconnect.com |
During food processing, fumonisins can undergo chemical modifications or become bound to matrix components, leading to the formation of "modified" or "bound" fumonisins. nih.govresearchgate.net These forms may not be detected by standard analytical methods, potentially leading to an underestimation of total contamination. ingentaconnect.comnih.gov
Modified Fumonisins:
Hydrolyzed Fumonisins (HFBs): As noted, alkaline treatments readily produce HFBs through the loss of the TCA side chains. ingentaconnect.comnih.gov
Thermally-Induced Modifications: High-temperature processing, especially in the presence of reducing sugars, can lead to Maillard-type reactions. nih.gov This results in the formation of compounds such as N-(1-deoxy-D-fructos-1-yl)-fumonisin B₁ (NDF-FB₁) and N-(carboxymethyl)-fumonisin B₁ (NCM-FB₁). nih.govnih.govnih.gov NDF-FB₁ has been found in extruded corn grits containing added glucose. normecfoodcare.comnih.gov
Bound Fumonisins: Fumonisins can covalently bind to macromolecules in the food matrix, such as proteins and starch, during thermal processing. ingentaconnect.com The tricarballylic acid moieties are able to form adducts with these components. nih.gov This binding can make the fumonisins non-extractable by conventional analytical solvents, effectively "hiding" them. ingentaconnect.com Alkaline hydrolysis is often required to release these bound forms for quantification, which can reveal significantly higher total fumonisin levels than initially measured. mdpi.com Studies have found that fumonisins bind particularly to maize proteins like prolamins and glutelins. ingentaconnect.com
The formation of these modified and bound forms is a critical consideration, as their toxicological profiles may differ from the parent compounds. nih.goveuropa.eu
Impact of Thermal and Alkaline Treatments on Fumonisin Stability
Bioremediation and Mitigation Research Strategies for Fumonisin Contamination
Research into the degradation and biotransformation of fumonisins has primarily centered on the most prevalent and toxic analogues, namely the Fumonisin B (FB) series, such as Fumonisin B1 (FB1) and Fumonisin B2 (FB2). Consequently, there is a significant scarcity of specific research on the bioremediation and mitigation of Fumonisin P analogues, including Fumonisin FP2. The strategies detailed herein are based on the extensive body of research conducted on other fumonisins, which provides a framework for potential approaches to FP2 contamination.
Biological detoxification is considered a safe, efficient, and environmentally sound technology for mycotoxin mitigation. These methods primarily involve enzymatic degradation and microbial transformation to convert toxic fumonisin structures into less harmful or non-toxic metabolites. mycotoxinsite.com The key targets for detoxification are the tricarballylic acid (TCA) ester groups at the C-14 and C-15 positions and the functional group at the C-2 position, which are critical for the molecule's toxicity. frontiersin.orgfrontiersin.orgnih.gov
Enzymatic Degradation
Enzymatic biotransformation is a highly promising strategy for fumonisin detoxification due to its specificity and efficiency. researchgate.net The degradation pathway is best understood for the FB series and typically involves a two-step enzymatic process. researchgate.net
Step 1: De-esterification (Hydrolysis)
The initial and most critical step in detoxifying fumonisins is the hydrolysis of the two TCA side chains. nih.gov This reaction is catalyzed by a specific type of enzyme called a carboxylesterase. frontiersin.org The most well-characterized fumonisin carboxylesterase is FumD, originally isolated from the soil bacterium Sphingopyxis sp. MTA144. researchgate.netnih.gov This enzyme cleaves the ester bonds, releasing the TCA groups and forming the hydrolyzed, non-toxic backbone. nih.gov For example, FumD converts FB1 into hydrolyzed fumonisin B1 (HFB1). nih.gov Several studies have demonstrated the high efficiency of FumD-containing enzyme products (e.g., FUMzyme®) in degrading fumonisins in contaminated feed and maize. mdpi.commdpi.com
The efficacy of fumonisin esterase (FumD) in reducing FB1 concentrations has been quantified in various studies. Treatment of contaminated maize demonstrates a significant reduction in fumonisin levels, corresponding with an increase in the hydrolyzed, non-toxic form. mdpi.com
Table 1: Enzymatic Degradation of Fumonisin B1 (FB1) in Contaminated Maize by Fumonisin Esterase (FumD) After 1 Hour. nih.govmdpi.com
| Initial FB1 Contamination Level | FumD Activity (U/L) | FB1 Reduction (%) | Final HFB1 Concentration (µg/kg) |
| Low (~2,000 µg/kg) | 1000 | >80% | ~1,400 |
| High (~15,000 µg/kg) | 100 | >80% | ~10,500 |
| High (~15,000 µg/kg) | 1000 | >95% | ~11,000 |
This data represents the degradation of Fumonisin B1, not Fumonisin FP2, and serves as an example of current enzymatic mitigation capabilities.
Step 2: Deamination
Following hydrolysis, the second step involves the removal of the amino group from the C-2 position of the fumonisin backbone. nih.gov In bacteria like Sphingopyxis sp. MTA144, this is achieved by an aminotransferase, such as FumI, which transfers the amino group from HFB1 to an acceptor molecule like pyruvate. nih.govresearchgate.net Other microorganisms, like the black yeast Exophiala spinifera, utilize an amine oxidase for this deamination step. frontiersin.orgnih.gov This two-step degradation by carboxylesterases and aminotransferases is considered sufficient for complete detoxification of fumonisin B1. researchgate.net
Microbial Transformation
The use of living microorganisms for fumonisin degradation is another key bioremediation strategy. mycotoxinsite.com Several bacterial and fungal species have been identified that can metabolize fumonisins. frontiersin.org
Key microorganisms capable of transforming FB1 into less toxic products include:
Sphingopyxis sp. MTA144: A soil bacterium that is the source of the well-studied FumD and FumI enzymes. frontiersin.org
Exophiala spinifera and Rhinocladiella atrovirens : Black yeasts that can degrade fumonisins via carboxylesterase and amino oxidase enzymes. frontiersin.orgnih.gov
Bacterium ATCC 55552: An organism isolated from maize that utilizes a carboxylesterase and aminotransferase pathway. frontiersin.orgnih.gov
These microorganisms can be applied directly to contaminated materials or used as a source for isolating novel detoxification enzymes. mycotoxinsite.com
Applicability to Fumonisin FP2
While direct research is lacking, the structural characteristics of Fumonisin FP2 allow for informed hypotheses regarding its susceptibility to known bioremediation strategies. FP2 shares the same core backbone and tricarballylic acid ester groups at positions C-14 and C-15 as the Fumonisin B series. nih.gov Therefore, it is plausible that carboxylesterases like FumD could successfully hydrolyze these ester bonds, which is the primary step in detoxification.
However, the significant structural difference lies at the C-2 position. Fumonisin FP2 possesses a 3-hydroxypyridinium (B1257355) group at this location, unlike the primary amine group found in the FB series. nih.gov This distinction means that the deamination enzymes effective against HFB1, such as the aminotransferase FumI, would not be effective against a hydrolyzed FP2 intermediate. A different enzymatic mechanism would be required to degrade the 3-hydroxypyridinium ring structure, representing a significant challenge and an area requiring future research.
Emerging Research Areas and Future Perspectives for Fumonisin Fp2
Discovery and Characterization of Novel Fumonisin Analogues and Metabolites
The fumonisin family of mycotoxins, first identified in 1988, is extensive and structurally diverse. researchgate.netnih.gov While Fumonisin B1 (FB1) is the most studied, ongoing research continues to uncover new analogues and metabolites, broadening our understanding of this complex group of toxins. researchgate.netnih.gov Fumonisins are broadly categorized into groups A, B, C, and P, with at least 28 characterized structural analogues. mdpi.comnih.gov The P-series, to which Fumonisin FP2 belongs, represents a distinct branch of this family. mdpi.com
Recent advancements in analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have been instrumental in identifying previously unknown fumonisins. researchgate.net In one study, five new fumonisin mycotoxins—iso-FP1, iso-FP2,3a, iso-FP2,3b, FP4, and iso-FP4—were detected in cultures of Fusarium verticillioides, the primary fumonisin-producing fungus. researchgate.net This discovery was made alongside the previously described FP analogues, FP1-3. researchgate.net The characterization of these novel compounds relied on high-performance liquid chromatography-electrospray ionization time-of-flight mass spectrometry (HPLC-ESI-TOFMS) and ion trap mass spectrometry (ITMS), which allowed for the determination of their molecular structures based on exact masses and fragmentation patterns. researchgate.net
Furthermore, researchers have identified other classes of fumonisin-related compounds, such as the non-aminated fumonisins (FPy and FLa), produced by Aspergillus welwitschiae. nih.gov These discoveries highlight the metabolic diversity of fumonisin-producing fungi and suggest the existence of novel biosynthetic and metabolic pathways. nih.gov The ongoing identification of new analogues like FP4 and various isomers underscores the complexity of fumonisin contamination and the need for continued research to characterize their prevalence and biological significance. researchgate.netresearchgate.net
Table 1: Recently Discovered Fumonisin Analogues and Related Compounds
| Compound/Analogue | Producing Organism | Key Findings |
| iso-FP1, iso-FP2,3a, iso-FP2,3b, FP4, iso-FP4 | Fusarium verticillioides | Detected alongside known FP analogues; structures suggested by HPLC-MS techniques. researchgate.net |
| FPy and FLa series | Aspergillus welwitschiae | Non-aminated fumonisins, suggesting a novel post-biosynthetic oxidative deamination process. nih.gov |
Application of Integrative Omics Approaches in Fumonisin Research
Integrative "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly vital in mycotoxin research. These powerful tools offer a holistic view of the complex biological processes involved in fumonisin production, host-pathogen interactions, and mechanisms of toxicity. nih.govnih.gov
Omics technologies are providing unprecedented insights into the molecular mechanisms underlying fumonisin contamination and plant resistance. frontiersin.org
Metabolomics: This approach comprehensively analyzes the complete set of metabolites within a cell or organism. In the context of fumonisin research, untargeted metabolomics is used to identify potential biomarkers for resistance in maize to Fusarium ear rot and fumonisin accumulation. frontiersin.org By comparing the metabolic profiles of resistant and susceptible maize lines, researchers can uncover pathways involved in defense. frontiersin.org For instance, studies have indicated that the lipid signature in maize kernels is strongly associated with the interaction between the plant and F. verticillioides and plays a role in modulating fumonisin levels. frontiersin.org
Transcriptomics: The study of the complete set of RNA transcripts, provides a snapshot of the genes that are active in an organism at a specific time. usp.br In fumonisin research, transcriptomic analyses of maize have helped to identify genes and regulatory networks that respond to F. verticillioides infection. frontiersin.org These studies complement metabolomic and proteomic data to build a more complete picture of the plant's defense mechanisms. frontiersin.org
Proteomics: This field focuses on the large-scale study of proteins. Proteomic approaches can identify changes in protein expression in response to fumonisin exposure or fungal infection. For example, research has identified fungalysin metalloproteases secreted by Fusarium species that can modify plant defense proteins like chitinases, potentially facilitating fungal colonization. researchgate.net
The integration of these omics disciplines allows for a multi-layered understanding of the host-pathogen interaction, from gene expression to protein function and metabolic output. nih.govfrontiersin.org
Systems biology aims to understand the larger picture of how biological systems function by integrating diverse data sets, including multi-omics data. nih.gov This approach is particularly well-suited for deciphering the intricate interactions between fumonisin-producing fungi and their hosts. nih.govnih.gov
By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct models of the gene regulatory and metabolic networks that are perturbed during infection and toxin production. nih.gov A "two-systems" biology approach, which considers both the host and the pathogen simultaneously, can provide a comprehensive view of the infection process. nih.gov While specific systems biology studies focused solely on Fumonisin FP2 are still emerging, the framework is established. Such approaches can help to:
Identify key host factors that are manipulated by the fungus.
Uncover the complex regulatory circuits that control fumonisin biosynthesis.
Predict the systemic response of an organism to fumonisin exposure.
The ultimate goal of these integrative strategies is to move beyond a one-dimensional view of individual components and to understand the emergent properties of the entire biological system. nih.govnih.gov
Proteomics, Metabolomics, and Transcriptomics in Mechanistic Studies
Development and Validation of Advanced Research Tools and Models
Progress in understanding the specific roles and risks of Fumonisin FP2 and other minor analogues depends heavily on the development and refinement of research models. Both in vitro and in vivo systems are crucial for detailed mechanistic studies and for assessing toxicological relevance.
In vitro models, using human- or animal-derived cells, are fundamental for dissecting the molecular mechanisms of fumonisin toxicity at the cellular level. www.csiro.au These models offer a controlled environment to study specific cellular events without the complexities of a whole organism.
Fumonisins are known inhibitors of ceramide synthase, a key enzyme in sphingolipid metabolism. researchgate.netfrontiersin.org Much of the mechanistic understanding of this process has been derived from in vitro studies using cell cultures. frontiersin.org Refined cellular models, such as 3D cell cultures or organ-on-a-chip systems, hold the potential to better mimic the physiological environment of tissues, offering more accurate insights into toxicity. www.csiro.au While many studies have utilized Fumonisin B1 as a tool to probe sphingolipid pathways, these established models provide a strong foundation for investigating the specific effects of Fumonisin FP2. frontiersin.org Future research will likely involve applying these advanced in vitro systems to directly compare the potency and mechanisms of different fumonisin analogues, including FP2. The use of high-throughput screening (HTS) with these models can also accelerate the testing of numerous compounds and conditions. www.csiro.au
Non-human animal models remain essential for understanding the systemic effects of fumonisins and for comparative toxicology. researchgate.net Various species have been used in fumonisin research, including mice, rats, pigs, and horses, each providing unique insights into the toxins' effects on different organ systems. researchgate.netmdpi.com
A comparative study in B6C3F(1) mice evaluated the toxicity of several naturally occurring fumonisin derivatives, including Fumonisin P1 (FP1), which is structurally related to FP2. nih.gov In this 28-day feeding study, mice were administered diets containing various fumonisins. The results indicated that Fumonisin B1 was the principal hepatotoxic derivative in this mouse model, as evidenced by changes in serum analytes and liver pathology. nih.gov Other derivatives, including FP1, did not produce the same level of hepatotoxicity at the tested concentrations. nih.gov
Piglets are also considered a relevant animal model for human fumonisin detoxification studies due to physiological similarities. mdpi.com Such models are used to assess the efficacy of intervention strategies, like the use of fumonisin-detoxifying enzymes. mdpi.com While direct toxicological data for Fumonisin FP2 in these models is limited, the comparative studies on related analogues like FP1 provide a critical framework for future research to determine the relative toxicity and toxicokinetic profiles of the full spectrum of fumonisins.
Addressing Research Gaps and Future Challenges in Fumonisin FP2 Understanding
Elucidation of Residual Molecular Mechanistic Details in Biosynthesis
The biosynthetic pathway for the most common fumonisins, the B-series, is well-characterized, involving a cluster of 17 FUM genes that encode the necessary enzymes for its production from precursors like acetyl-CoA, alanine, and methionine. mdpi.comresearchgate.net This process includes the formation of a linear polyketide backbone by a polyketide synthase (PKS), condensation with alanine, and subsequent oxygenations and esterifications. mdpi.comontosight.ai
However, the precise molecular mechanism that leads to the formation of Fumonisin FP2 remains a significant research gap. It is hypothesized that the FP series arises from the well-established fumonisin B pathway, but the specific enzymatic steps that replace the amine group with the 3-hydroxypyridinium (B1257355) group are not fully understood. vulcanchem.com Research on Aspergillus welwitschiae has demonstrated a novel post-biosynthetic oxidative deamination process, where the fungus transformed the amine-containing FB1 into a non-aminated pyridinium (B92312) analogue (FPy1). nih.gov This suggests a plausible route for FP2 formation, likely involving an enzymatic transformation of its precursor, FB2.
Future research must focus on identifying and characterizing the specific enzymes—potentially oxidases or transferases—responsible for this conversion in Fusarium species. Key research questions include:
Is the formation of the pyridinium ring a detoxification or self-resistance mechanism for the producing fungus?
Which specific genes within or outside the FUM cluster are responsible for this transformation? biorxiv.org
What are the optimal environmental and substrate conditions that favor the production of FP2 over FB2? mdpi.com
Answering these questions through gene knockout studies, heterologous expression of candidate enzymes, and stable isotope feeding experiments will be essential to fully map the fumonisin biosynthetic network. researchgate.netnih.gov
| Gene/Enzyme | Known Function in FB Biosynthesis | Hypothesized Relevance to Fumonisin FP2 |
|---|---|---|
| FUM1 (PKS) | Synthesizes the polyketide backbone. ontosight.ai | Likely synthesizes the backbone for FP2 precursor (FB2). |
| FUM8 | Condenses the polyketide with alanine. ontosight.ai | Essential for the formation of the FB2 precursor. |
| FUM6, FUM7 | Involved in methylation and oxygenation steps. ontosight.ai | Contributes to the final structure of the FB2 precursor. |
| Unknown Oxidase/Transferase | Not applicable. | Potentially modifies the FB2 precursor via oxidative deamination to form the 3-hydroxypyridinium moiety of FP2. nih.gov |
Comprehensive Understanding of All Fumonisin Analogue Interactions
The natural contamination of food and feed often involves a mixture of multiple mycotoxins, including various fumonisin analogues. researchgate.netissuu.com While the toxicological interactions between major fumonisins like FB1 and other mycotoxins have been a subject of research, there is a profound lack of data on the interactive effects involving Fumonisin FP2. jst.go.jp The co-occurrence of multiple fumonisin analogues is common, with FB1, FB2, and FB3 often found together in ratios of approximately 70:20:10. mdpi.comnih.gov The presence of FP analogues alongside these more studied compounds complicates risk assessment.
The structural difference at the C-2 position—a positively charged pyridinium ring in FP2 versus a primary amine in FB2—is significant. vulcanchem.com This change alters the molecule's polarity, charge distribution, and potential for hydrogen bonding, which could fundamentally affect its interactions with other molecules. For instance, studies using electrospray ionization mass spectrometry to investigate noncovalent interactions with DNA analogues found no specific interaction for FB1, but did find interactions for other Fusarium mycotoxins. acs.orgnih.gov It is unknown how the pyridinium moiety of FP2 would behave in such a system.
Future research priorities should include:
Co-exposure studies: Investigating the combined biological effects of FP2 with FB1, FB2, and other co-occurring mycotoxins to determine if the interactions are synergistic, additive, or antagonistic.
Matrix interaction analysis: Studying how the chemical structure of FP2 affects its binding to food matrix components compared to B-series fumonisins, which could influence its bioavailability. mdpi.com
Toxicokinetic modeling: Developing models to understand how FP2 is absorbed, distributed, and metabolized in the presence of other analogues. nih.gov The interaction of various fumonisin derivatives with transport proteins like human serum albumin has been shown to differ based on their chemical structure, a factor that needs to be explored for FP2. nih.gov
| Fumonisin Analogue | Key Structural Feature (C-2 Position) | State of Interaction Research | Identified Research Gap |
|---|---|---|---|
| Fumonisin B1 (FB1) | Primary Amine (-NH2) | Most studied; interactions with other mycotoxins and biological systems are partially characterized. jst.go.jp | Complete interaction profile still under investigation. |
| Fumonisin B2 (FB2) | Primary Amine (-NH2) | Less studied than FB1, but often included in multi-analogue studies. apsnet.org | Specific interactions are not as well understood as FB1. |
| Fumonisin FP2 | 3-Hydroxypyridinium Moiety | Virtually no research on interactive effects. oup.com | Comprehensive study of its synergistic, additive, or antagonistic effects with other fumonisins and mycotoxins is needed. |
| Fumonisin A (FA) Series | N-acetylated Amine (-NHCOCH3) | Recognized as modified forms; interaction data is limited. nih.govresearchgate.net | Understanding their contribution to overall toxicity in mixtures. |
Development of Novel Intervention Strategies Based on Mechanistic Insights
Intervention strategies to reduce fumonisin contamination in the food supply chain can be applied pre-harvest, post-harvest, or during food processing. frontiersin.orgnih.gov These include methods like promoting resistant maize cultivars, biological control using antagonistic microorganisms, and physical or chemical decontamination. mdpi.comresearchgate.net However, these strategies have been developed with B-series fumonisins in mind. The unique chemical structure of Fumonisin FP2 provides an opportunity to develop novel, targeted intervention strategies based on specific mechanistic insights.
The two most promising avenues for developing FP2-specific interventions are:
Targeting the Pyridinium Ring: The 3-hydroxypyridinium group is chemically distinct from the primary amine of FB2. vulcanchem.com This allows for the design of degradation or detoxification methods that specifically target this moiety. For example, enzymes could be discovered or engineered to cleave or modify the pyridinium ring, rendering the molecule less toxic. Similarly, adsorbent materials, such as clays (B1170129) or synthetic polymers, could be developed with binding sites that have a high affinity and specificity for the pyridinium structure, allowing for more efficient removal of FP2 from contaminated liquids or feeds. issuu.comcore.ac.uk
Inhibiting Biosynthetic Conversion: If FP2 is confirmed to be a post-biosynthetic modification of FB2, an effective intervention would be to inhibit the enzyme(s) responsible for this conversion. nih.gov This could be achieved through the application of specific chemical inhibitors or by using biocontrol agents that produce such inhibitors. nih.gov This approach would prevent the formation of FP2 in the first place, complementing broader strategies aimed at reducing all fumonisins.
Future research should explore the feasibility of these targeted approaches. researchgate.netsemanticscholar.org This includes screening microbial populations for enzymes capable of degrading the pyridinium structure and designing high-affinity binding agents. A deeper understanding of the biosynthesis will directly support the development of targeted inhibitors, representing a sophisticated, mechanism-based approach to mycotoxin control. europa.eu
Q & A
Basic Research Questions
Q. What validated experimental protocols are recommended for detecting Fumonisin FP2 in biological tissues?
- Methodological Answer : Immunohistochemical detection using validated antibodies (e.g., polyclonal FP2-specific antibodies) is a common approach. Protocols should include negative controls (e.g., unaffected liver tissue) and quantitative scoring systems to assess staining intensity (e.g., none, faint, moderate, strong). For reproducibility, ensure tissue fixation methods and antibody dilution ratios are standardized .
- Data Example : In liver biopsies, FP2 staining intensity varies by pathology: strong in ductular proliferations (biliary atresia with ductal plate malformation) vs. no staining in unaffected tissues .
Q. How can researchers establish in vitro models to study FP2 toxicity mechanisms?
- Methodological Answer : Use primary hepatocytes or bile duct organoids exposed to purified FP2 under controlled conditions (e.g., dose-response assays). Validate cytotoxicity via lactate dehydrogenase (LDH) release assays and apoptosis markers (e.g., caspase-3 activation). Include positive controls (e.g., known hepatotoxins) and account for batch variability in FP2 purity .
Q. What statistical criteria should guide sample size determination in FP2 exposure studies?
- Methodological Answer : Power analysis (α = 0.05, power ≥80%) based on preliminary data (e.g., staining intensity variance in pilot studies). For animal models, follow the "3Rs" (Replacement, Reduction, Refinement) and report confidence intervals for effect sizes .
Advanced Research Questions
Q. How can contradictory findings in FP2 expression across studies (e.g., variable staining in biliary atresia cases) be resolved?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., standardized immunohistochemical protocols). Evaluate confounding variables such as disease stage (early vs. advanced) and tissue fixation methods. Use multivariate regression to isolate FP2’s role from co-occurring pathologies .
- Data Contradiction Example : In biliary atresia, FP2 staining was strong in 3/10 cases with ductal plate malformation but absent in 2/10 without malformation, suggesting subtype-specific expression .
Q. What experimental designs minimize bias when investigating FP2’s role in liver fibrosis?
- Methodological Answer : Employ blinded histological scoring by multiple independent pathologists. Validate findings with orthogonal methods (e.g., qPCR for fibrotic markers like collagen-1α). Use randomized block designs in animal studies to control for litter or environmental effects .
Q. How should researchers address FP2’s stability issues in longitudinal studies?
- Methodological Answer : Pre-test FP2 stability under storage conditions (e.g., -80°C vs. lyophilization) via mass spectrometry. Include stability data in supplementary materials and use internal standards (e.g., isotopically labeled FP2) to correct for degradation .
Q. What frameworks (e.g., FINER criteria) ensure FP2 research questions are novel and feasible?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during study design. For example, a novel question could explore FP2’s interaction with polycystin-1 in cystogenesis, using CRISPR-edited organoids. Feasibility requires pre-testing antibody cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
